molecular formula C13H12O3 B3389193 3-(1-Hydroxynaphthalen-2-yl)propanoic acid CAS No. 91903-12-7

3-(1-Hydroxynaphthalen-2-yl)propanoic acid

Cat. No. B3389193
CAS RN: 91903-12-7
M. Wt: 216.23 g/mol
InChI Key: NPGXXEAJMZJFSK-UHFFFAOYSA-N
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Description

“3-(1-Hydroxynaphthalen-2-yl)propanoic acid” is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.24 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-6,16H,7-8H2,(H,14,15) . This indicates that the compound has a complex structure with multiple rings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.24 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : The compound has been used in the synthesis of phytoalexin isoanigorufone, starting from 3-(2-hydroxynaphthalen-1-yl)propanenitrile. This process involves a multi-step synthesis with an overall yield of 10%, highlighting the complexity and potential of the compound in organic synthesis (Cano et al., 2013).

  • Spectroscopic and Quantum Mechanical Studies : Extensive experimental and theoretical studies have been conducted on the compound’s optimized geometrical structure, electronic, and vibrational characteristics. These studies include FT-IR and FT-Raman spectroscopy, providing insight into its physical and chemical properties (Sakthivel et al., 2018).

  • Environmental Presence Analysis : The compound has been identified as a contaminant in water samples from Germany and Pakistan, underlining its environmental impact and the need for monitoring (Selke et al., 2010).

Biological and Medicinal Research

  • Antimicrobial Studies : Research has shown that derivatives of this compound possess significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Sherekar et al., 2021).

  • Receptor Agonist Research : Studies on 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, a related compound, as a hydroxyl-carboxylic acid (HCA) receptor HCA2 agonist, highlight its potential in medicinal chemistry (Bobiļeva et al., 2014).

Material Science Applications

  • Coordination Polymer Formation : The compound has been used in the formation of a grid-like structure of a coordination polymer with 1,3-bis(4-pyridyl)propane, suggesting its utility in material science (Phukan & Baruah, 2014).

  • Photophysical Properties and Tautomerism Studies : Its derivatives have been studied for their photophysical properties, including tautomerism, which is crucial in the development of fluorescent probes and materials with specific optical properties (Hristova et al., 2017).

properties

IUPAC Name

3-(1-hydroxynaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-6,16H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGXXEAJMZJFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxynaphthalen-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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